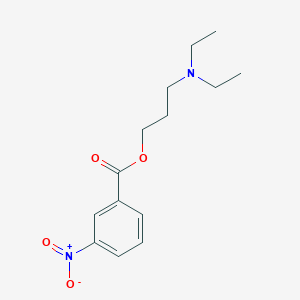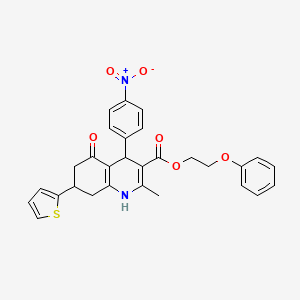
3-(Diethylamino)propyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)propyl 3-nitrobenzoate is an organic compound with the molecular formula C14H20N2O4 It contains a nitrobenzoate ester and a diethylamino group, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)propyl 3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of benzoic acid to produce 3-nitrobenzoic acid, followed by esterification with 3-(diethylamino)propyl alcohol. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts like sulfuric acid or hydrochloric acid for esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Diethylamino)propyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 3-Aminobenzoate derivatives.
Reduction: 3-(Diethylamino)propyl alcohol and 3-nitrobenzoic acid.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(Diethylamino)propyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the diethylamino group can engage in nucleophilic substitution reactions. These interactions can affect biological pathways and molecular processes, making the compound useful in biochemical studies .
Comparison with Similar Compounds
3-(Diethylamino)propyl benzoate: Lacks the nitro group, making it less reactive in redox reactions.
3-(Dimethylamino)propyl 3-nitrobenzoate: Contains a dimethylamino group instead of a diethylamino group, affecting its steric and electronic properties.
3-(Diethylamino)propyl 4-nitrobenzoate: The nitro group is positioned differently on the aromatic ring, influencing its reactivity and interaction with other molecules.
Uniqueness: 3-(Diethylamino)propyl 3-nitrobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of a nitro group and a diethylamino group makes it particularly versatile in various applications .
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-(diethylamino)propyl 3-nitrobenzoate |
InChI |
InChI=1S/C14H20N2O4/c1-3-15(4-2)9-6-10-20-14(17)12-7-5-8-13(11-12)16(18)19/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |
InChI Key |
XPTNPPUDBMVPNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole](/img/structure/B11081777.png)

![3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one](/img/structure/B11081804.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11081807.png)
![2-hydroxy-N'-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide](/img/structure/B11081810.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B11081814.png)
![2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B11081822.png)
![methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11081828.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11081835.png)
![4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B11081836.png)
![5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate](/img/structure/B11081841.png)
![6-(2-methoxyphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11081864.png)
![3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B11081868.png)
